N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide

Description

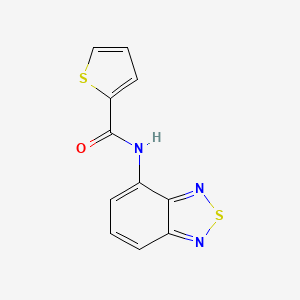

N-(2,1,3-Benzothiadiazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused to a thiophene carboxamide moiety. The benzothiadiazole group (C₆H₃N₂S) confers electron-deficient aromaticity, enhancing π-π stacking interactions in biological or material science applications. The thiophene carboxamide moiety contributes to hydrogen bonding and solubility. This compound is synthesized via coupling reactions between 4-amino-2,1,3-benzothiadiazole and thiophene-2-carbonyl chloride under basic conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3OS2/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOUEQBHWYBEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide typically involves the reaction of 2-aminobenzothiadiazole with thiophene-2-carboxylic acid. The reaction is carried out under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiadiazole derivatives.

Scientific Research Applications

Chemistry

N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for its potential as a fluorescent probe due to its photophysical properties. These properties enable it to be used in biological imaging and diagnostics. Furthermore, studies suggest that it may have applications in enzyme inhibition, particularly targeting proteases and kinases, which are crucial in various biological processes.

Medicine

Research has highlighted the potential of this compound as an anticancer agent . It has shown promising results in inhibiting cancer cell proliferation in vitro against several human epithelial cell lines. The mechanism of action likely involves the inhibition of specific molecular targets such as the vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor growth and metastasis.

Industry

In the field of materials science, this compound is utilized in developing optoelectronic devices , including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for applications where efficient light emission or absorption is required.

Case Study 1: Anticancer Activity

A study evaluating the antiproliferative effects of various derivatives of benzothiadiazole compounds demonstrated that this compound exhibited significant activity against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. The MTT assay revealed that certain concentrations led to over 70% inhibition of cell viability compared to control groups. Molecular docking studies identified VEGFR as a primary target for these compounds, suggesting a mechanism involving receptor inhibition .

Case Study 2: Fluorescent Probes in Biological Imaging

Research into the use of conjugated polymer nanoparticles incorporating benzothiadiazole derivatives indicated enhanced optical properties suitable for biological imaging applications. The incorporation of this compound into these nanoparticles improved their stability and fluorescence characteristics, allowing for effective tracking of cancer cells over extended periods .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide involves its strong electron-withdrawing properties, which enhance the electronic properties of the materials it is incorporated into. The compound interacts with molecular targets and pathways involved in electronic conduction and photoluminescence, making it valuable in the construction of organic electronic devices .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide and related compounds:

Photophysical and Electronic Properties

- Benzothiadiazole Core : Exhibits strong electron-withdrawing character, reducing HOMO-LUMO gaps compared to thiazole or pyridine analogs. This enhances charge-transfer efficiency in optoelectronic applications .

- Thiophene vs. Benzodioxole : Thiophene’s sulfur atom increases polarizability, while benzodioxole’s oxygen atoms improve solubility but reduce π-conjugation .

Spectral and Crystallographic Insights

- IR Spectroscopy : The absence of S-H stretches (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, similar to triazole derivatives in .

- X-Ray Diffraction: The pyridine-thiophene analog () crystallizes in a monoclinic system (space group P12₁/c1), with planar geometry facilitating intermolecular H-bonding .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C11H7N3OS2

- Molecular Weight : 245.32 g/mol

Canonical SMILES : C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CS3

This compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : It has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII, with an IC50 value of 0.045 µM, indicating strong inhibitory potential.

- Antiproliferative Activity : The compound has shown promising antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cells .

Biological Activities

The biological activities of this compound can be summarized as follows:

Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of this compound using the MTT assay. The results indicated significant inhibition of cell growth across various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.8 |

| HCT-116 | 8.1 |

| PC-3 | 10.5 |

These values demonstrate the compound's potential as an anticancer agent comparable to standard treatments like doxorubicin .

Study 2: Antileishmanial Activity

In vitro testing against Leishmania donovani revealed that this compound has significant antileishmanial properties with an IC50 value of 0.5 µM. This suggests its potential for development as a therapeutic agent against visceral leishmaniasis.

Study 3: Anti-inflammatory Effects

In a rat model for inflammation induced by carrageenan, the compound significantly decreased paw edema by about 60% compared to control groups. This highlights its potential use in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.